molecular formula C8H16ClN B2812882 3-Cyclobutyl-3-methylazetidine;hydrochloride CAS No. 2490435-79-3

3-Cyclobutyl-3-methylazetidine;hydrochloride

Cat. No. B2812882
CAS RN: 2490435-79-3
M. Wt: 161.67
InChI Key: SNFUJMDUQSFRAA-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-methylazetidine;hydrochloride, also known as CBMA HCl, is a chemical compound that belongs to the class of azetidine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 199.69 g/mol. CBMA HCl has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Novel Histamine H3 Receptor Antagonists

Research on compounds structurally related to 3-Cyclobutyl-3-methylazetidine hydrochloride, such as GSK189254, highlights their potential in treating cognitive disorders, including Alzheimer's disease. GSK189254, a histamine H3 receptor antagonist, has shown high affinity for H3 receptors in human and rat models. It demonstrates potent functional antagonism and inverse agonism at the human recombinant H3 receptor, suggesting therapeutic potential for dementia and other cognitive disorders (Medhurst et al., 2007).

Chemical Transformations

In the realm of organic synthesis, the compound's structural motif has been explored for novel transformations. For instance, the oxidation of hydroxy-beta-thiolactams to oxazole-2-thiones, involving a similar methylazetidine structure, demonstrates the compound's utility in facilitating oxidative rearrangements, which are significant in the synthesis of complex organic molecules (Creary & Losch, 2008).

Drug Discovery and Development

Compounds with a cyclobutyl azetidine structure serve as advanced building blocks in drug discovery, providing a foundation for developing new therapeutic agents. Their increased size and conformational flexibility compared to parent heterocycles like piperidine and morpholine make them suitable for lead optimization in medicinal chemistry (Feskov et al., 2019).

Antimicrobial Research

The investigation into antimycobacterial activities of novel compounds, including those with cyclobutyl motifs, underscores their potential against multidrug-resistant Mycobacterium tuberculosis. This research avenue is critical for developing new antimicrobial agents in response to the growing challenge of drug resistance (Sriram et al., 2007).

properties

IUPAC Name

3-cyclobutyl-3-methylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(5-9-6-8)7-3-2-4-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFUJMDUQSFRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-3-methylazetidine;hydrochloride

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